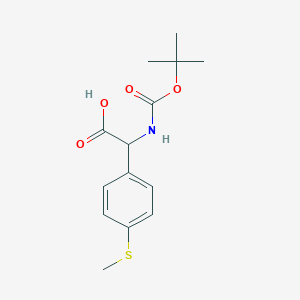

Tert-butoxycarbonylamino-(4-methylsulfanyl-phenyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butoxycarbonylamino-(4-methylsulfanyl-phenyl)-acetic acid" is related to a class of organic compounds known as alpha-substituted acetic acids. These compounds are characterized by the presence of a tert-butylaminoxyl group, which is an electron-withdrawing group that affects the acid-dissociation equilibria of the acetic acid moiety. The tert-butylaminoxyl group is known to lower the pKCOOH values compared to unsubstituted acetic acids, indicating a stronger acidic character due to the electron-withdrawing nature of the aminoxyl group .

Synthesis Analysis

The synthesis of related tert-butoxycarbonylamino compounds involves the use of tert-butyl amino carbonate or di-tert-butyl dicarbonate as acylating reagents for amines and amino acids. These reagents facilitate the introduction of the tert-butoxycarbonyl protective group, which is a common step in the synthesis of amino acid derivatives and peptide mimetics . Additionally, a practical synthesis method has been developed for a dipeptide mimetic, which demonstrates the regioselective functionalization of ring nitrogens and amino groups, a process that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

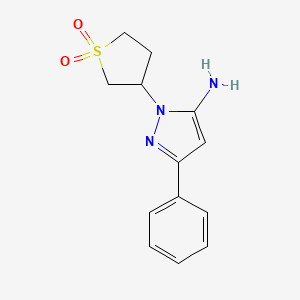

The molecular structure of tert-butoxycarbonylamino compounds typically includes a tert-butoxycarbonyl group attached to an amino group, which is further connected to a phenyl group or other substituents. The presence of the tert-butoxycarbonyl group is crucial for protecting the amino group during synthetic procedures and can be removed under standard deprotection conditions . The specific structure of "this compound" would likely involve a tert-butoxycarbonylamino group attached to a 4-methylsulfanyl-phenyl group, with an acetic acid moiety completing the molecule.

Chemical Reactions Analysis

The tert-butoxycarbonylamino group is involved in various chemical reactions, primarily as a protective group for amines. It can be introduced using tert-butyl amino carbonate and can be deprotected under acidic conditions to yield free amines . The presence of the tert-butylaminoxyl group in alpha-substituted acetic acids has been shown to influence the acid-dissociation equilibria, which is an important consideration in the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonylamino compounds are influenced by the electron-withdrawing character of the tert-butylaminoxyl group. This group lowers the pKCOOH values, indicating stronger acidity. The tert-butoxycarbonyl group also increases the steric bulk of the molecule, which can affect solubility and reactivity. The specific properties of "this compound" would depend on the exact structure and substituents present in the molecule .

科学的研究の応用

Analytical and Synthetic Chemistry Applications

Tert-butyloxycarbonyl (Boc) groups, closely related to the tert-butoxycarbonylamino-(4-methylsulfanyl-phenyl)-acetic acid structure, are widely used in the synthesis and analysis of amino acids and peptides. Ehrlich-Rogozinski demonstrated a method for the quantitative determination of the Boc group in N-blocked amino acids and peptides, highlighting its importance in synthetic and analytical chemistry. This process involves cleavage and titration techniques that serve both for the cleavage and determination of Boc derivatives, emphasizing its simplicity and efficiency (Ehrlich-Rogozinski, 1974).

Pharmaceutical and Biomedical Applications

The structural motif of tert-butoxycarbonylamino and its derivatives finds extensive use in pharmaceutical research, particularly in drug delivery systems. Guchhait et al. explored the gelation performances of short tripeptide-based amphiphiles, including derivatives of tert-butoxycarbonylamino, for their potential as hydrogelators. These hydrogels were characterized for their mechanical stability and employed for the entrapment and release of vitamin B12 and Doxorubicin, an anticancer drug. Their study suggests that such hydrogelators can act as effective carriers for localized breast cancer therapy, demonstrating significant therapeutic potential (Guchhait et al., 2021).

Material Science Applications

In the field of material science, the tert-butoxycarbonylamino group and its derivatives are instrumental in developing novel materials with specific functions. Tsai, Wang, and Darensbourg demonstrated the production of degradable polycarbonates derived from dihydroxybutyric acid and their platinum-polymer conjugates, employing tert-butyl 3,4-epoxybutanoate (a compound structurally similar to tert-butoxycarbonylamino derivatives) for copolymerization with carbon dioxide. This research highlights the potential of such compounds in creating biocompatible polymers for drug delivery and other biomedical applications (Tsai, Wang, & Darensbourg, 2016).

Safety and Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-methylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-5-7-10(20-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSHLQBVXGTWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2550351.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)

![5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole](/img/structure/B2550358.png)

![1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2550359.png)

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550360.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)

![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)